![molecular formula C14H11NO3 B2634231 (E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one CAS No. 911052-96-5](/img/structure/B2634231.png)
(E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
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Description
(E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, also known as Moracin M2, is a natural product isolated from the root bark of Morus alba L. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Scientific Research Applications
Supramolecular Structures
The compound has been studied for its supramolecular structures, such as the formation of hydrogen-bonded tetramers with specific motifs and involvement in pi-pi stacking interactions, which are crucial in the study of molecular interactions and crystal engineering (Low et al., 2002).
Crystal Packing and Hydrogen Bonding
Research has also focused on how hydrogen bonding and crystal packing influence the twist angle between different molecular groups in similar compounds. This is important for understanding the structural dynamics of molecular crystals (Jasinski et al., 2008).
Synthesis of Pyrazole-Based Expanded Porphyrins
The compound has been utilized in the preparation of building blocks for pyrazole-based binuclear expanded porphyrins. This illustrates its utility in synthesizing complex organic structures, which can have applications in various fields including organic electronics and photonics (Hassner & Fogler, 2009).
Polarized Molecular-Electronic Structures
Studies have also delved into the polarized molecular-electronic structures of related compounds and their implications for electronic material science. Such research is vital for the development of new materials with specific electronic properties (Low et al., 2004).
Versatility as Synthetic Intermediates
The versatility of related pyrrole derivatives as synthetic intermediates in organic chemistry has been explored. This highlights the compound's role in facilitating the synthesis of a variety of structurally diverse organic molecules (Katritzky & Li, 1996).
Role in Synthesizing Antibacterial Agents
Some derivatives of the compound have shown antibacterial properties, indicating its potential in the development of new antimicrobial agents. This application is significant in the field of medicinal chemistry (Костенко et al., 2015).
Facilitation of Chalcone Formation
The compound has been used in methods that facilitate the selective formation of chalcones, which are important in various chemical syntheses and have numerous applications including in pharmaceuticals (Malathi & Chary, 2019).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-12(11-2-1-7-15-11)5-3-10-4-6-13-14(8-10)18-9-17-13/h1-8,15H,9H2/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVNXYQKOLOLGW-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one |
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